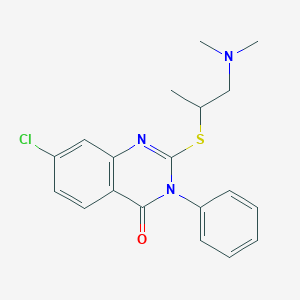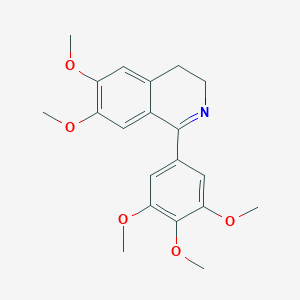
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline, also known as A-40174 or DMQX, is a chemical compound that belongs to the class of isoquinolines. It was first synthesized in 1992 by researchers at the University of North Carolina at Chapel Hill, and since then, it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
DMQX acts by binding to the AMPA receptor and blocking the flow of ions through the receptor channel, thereby inhibiting the excitatory signaling mediated by glutamate. This mechanism of action makes DMQX a valuable tool for investigating the role of AMPA receptors in synaptic plasticity and neural network activity.
Effets Biochimiques Et Physiologiques
DMQX has been shown to have several biochemical and physiological effects on the brain. In animal studies, DMQX has been found to reduce the severity and frequency of seizures induced by various agents such as kainic acid and pilocarpine. DMQX has also been shown to enhance the cognitive performance of rodents in various learning and memory tasks. These effects are thought to be mediated by the inhibition of AMPA receptor activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages as a research tool. It is highly potent and selective for the AMPA receptor subtype, which allows for precise modulation of glutamate signaling in the brain. DMQX is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, DMQX has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. DMQX is also relatively expensive, which can limit its widespread use in research.
Orientations Futures
DMQX has several potential future directions for research. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of DMQX. These compounds could be used to further elucidate the role of AMPA receptors in synaptic plasticity and neural network activity. Another potential direction is the investigation of the therapeutic potential of DMQX and related compounds for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the development of more efficient synthesis methods for DMQX and related compounds could make them more accessible to the scientific community and facilitate their use in research.
Méthodes De Synthèse
The synthesis of DMQX involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the corresponding amine, which is cyclized with 2,3-dimethoxybenzaldehyde to yield DMQX.
Applications De Recherche Scientifique
DMQX has been primarily used as a research tool to study the properties and functions of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in various physiological processes such as learning and memory. DMQX is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors, which has been implicated in several neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
Numéro CAS |
3161-21-5 |
|---|---|
Nom du produit |
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
Formule moléculaire |
C20H23NO5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO5/c1-22-15-8-12-6-7-21-19(14(12)11-16(15)23-2)13-9-17(24-3)20(26-5)18(10-13)25-4/h8-11H,6-7H2,1-5H3 |
Clé InChI |
YZYNOTCNAHOXJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC(=C(C=C32)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC(=C(C=C32)OC)OC |
Autres numéros CAS |
3161-21-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



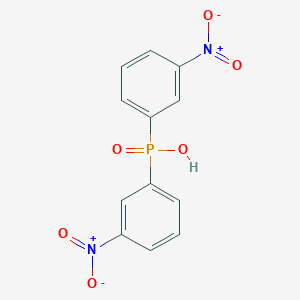
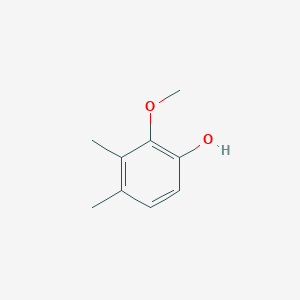
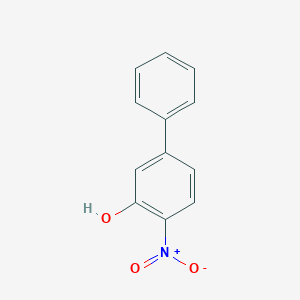
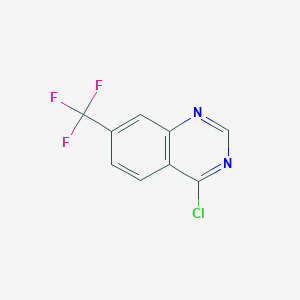
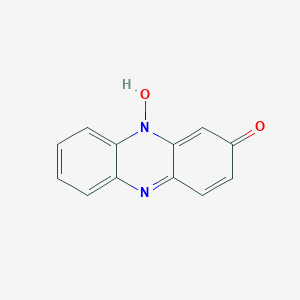
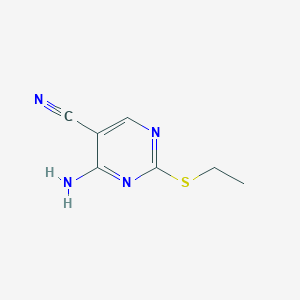
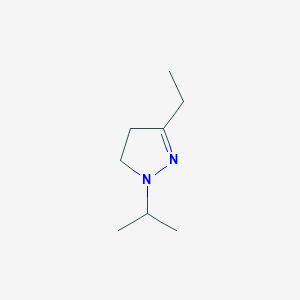
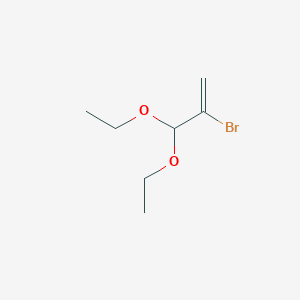
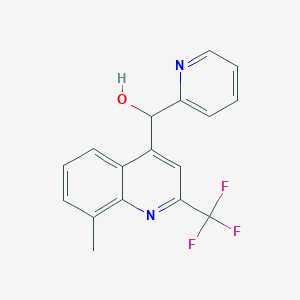
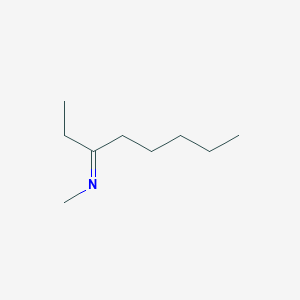
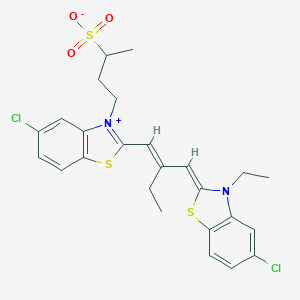
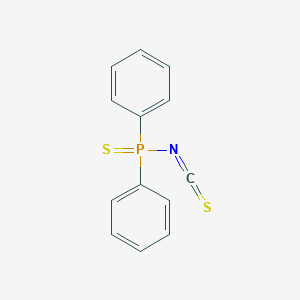
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
